(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride

Description

Overview of (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone Dihydrochloride

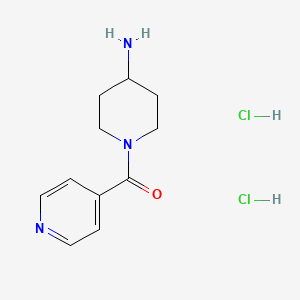

This compound (CAS: 1171497-43-0) is an organic compound characterized by a piperidine ring substituted with an amine group and a pyridine moiety linked via a ketone bridge. Its molecular formula is $$ \text{C}{11}\text{H}{17}\text{Cl}2\text{N}3\text{O} $$, with a molar mass of 278.18 g/mol. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical research.

Structurally, the compound features:

- A piperidine ring with a primary amine at the 4-position.

- A pyridine ring connected via a carbonyl group.

- Two hydrochloride counterions stabilizing the amine group.

The SMILES notation $$ \text{O=C(N1CCC(N)CC1)C2=CC=NC=C2.Cl.Cl} $$ highlights its connectivity. Physical properties include a powdered form under standard conditions, with solubility profiles dependent on pH and solvent polarity.

Historical Context and Discovery

The synthesis of piperidine-pyridine hybrids emerged during the late 20th century, driven by interest in heterocyclic compounds for drug discovery. While the exact discovery timeline of this compound remains undocumented, its structural analogs gained prominence in the 2000s as intermediates in cannabinoid receptor research. For example, Pfizer’s otenabant—a CB1 receptor antagonist—utilized similar piperidine-pyridine scaffolds.

Early synthetic routes involved condensation reactions between 4-pyridinecarboxaldehyde and 4-aminopiperidine derivatives. Modern methods optimize yield through controlled pH and temperature conditions, as described in Key Organics’ technical documentation. The compound’s development reflects broader trends in medicinal chemistry, where modular designs enable rapid diversification of pharmacophores.

Relevance in Contemporary Chemical Research

This compound is pivotal in:

- Neurological Drug Development : Its piperidine and pyridine groups interact with neurotransmitter receptors, particularly those in the central nervous system. Studies on CB1 receptor inverse agonists, such as GRP-60367, utilize analogous structures to achieve selectivity and potency.

- Synthetic Chemistry : As a building block, it facilitates the creation of complex molecules via amidation, alkylation, or sulfonylation. For instance, functionalization at the piperidine’s 4-position enables access to diverse binding pockets in target proteins.

- Material Science : The crystalline nature of its hydrochloride salt aids in X-ray diffraction studies, providing insights into molecular conformations.

Recent patents highlight its role in synthesizing kinase inhibitors and antimicrobial agents, underscoring its versatility.

Scope and Objectives of the Review

This review aims to:

- Analyze the compound’s structural and electronic properties through computational and experimental data.

- Evaluate synthetic methodologies for scalability and efficiency.

- Explore applications in drug discovery and materials science.

- Identify gaps in current research, such as the need for in vivo pharmacological profiling.

By consolidating fragmented data from disparate sources, this work seeks to advance understanding of the compound’s potential in academic and industrial contexts.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-pyridin-4-ylmethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9;;/h1-2,5-6,10H,3-4,7-8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMVQVGVQLRTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-aminopiperidine with pyridine-4-carboxylic acid under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate. Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound .

Chemical Reactions Analysis

(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride exhibit promising antitumor properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the compound's ability to modulate the activity of certain kinases has been observed, suggesting a potential role in cancer therapy .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It is believed to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may provide insights into its potential use in treating neurological disorders such as anxiety and depression .

Structure–Activity Relationship Studies

The structure of this compound allows for extensive structure–activity relationship (SAR) studies. Researchers can modify different functional groups to evaluate their effects on biological activity. This approach has led to the identification of more potent analogs that can serve as lead compounds for further development .

Synthesis and Development of Analog Compounds

The synthesis of this compound serves as a precursor for developing various analogs with altered pharmacological properties. These analogs are crucial for exploring different therapeutic avenues, including anti-inflammatory and analgesic applications. The ability to create diverse derivatives enhances the compound's utility in drug discovery programs .

Case Studies

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS 1286265-79-9)

- Structural Difference: Substitution of the 4-aminopiperidine group with a 4-(aminomethyl)piperidine moiety.

- Properties: Similar molecular weight (292.2 g/mol) but altered steric and electronic profiles due to the aminomethyl group.

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride (CAS 63214-56-2)

- Structural Difference: Replacement of the 4-aminopiperidine with a 4-methylpiperazine group.

- Molecular formula C11H21N3O·2HCl suggests lower hydrogen bonding capacity .

(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride

- Structural Difference : Pyridin-2-yl instead of pyridin-4-yl.

- Properties : Altered electronic interactions due to the nitrogen position in the pyridine ring, which may influence solubility and target affinity .

Functional Analogues

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (CAS 39640-05-6)

Piperazin-1-yl(pyridin-4-yl)methanone trihydrochloride (CAS 1185303-34-7)

Key Observations:

Solubility : Piperazine derivatives (e.g., CAS 39640-05-6) exhibit superior solubility due to higher nitrogen content, whereas methylpiperazine variants (e.g., CAS 63214-56-2) may show reduced polarity .

Toxicity : Data gaps persist for most analogs, emphasizing the need for standardized testing .

Bioactivity : The pyridin-4-yl group in the target compound likely enhances π-π stacking interactions compared to pyridin-2-yl analogs .

Biological Activity

(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride is a chemical compound recognized for its potential biological activities, particularly in the context of medicinal chemistry. This compound features a piperidine ring and a pyridine moiety, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound involves several steps, including the formation of key intermediates. The synthetic pathway typically includes:

- Formation of the piperidine and pyridine derivatives .

- Coupling reactions to form the final product.

- Purification using techniques such as recrystallization or chromatography.

Recent studies highlight the successful synthesis of related compounds, demonstrating the versatility of these synthetic methodologies .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including protein kinases. The compound has shown potential as an inhibitor in several pathways:

- Protein Kinase Inhibition : It has been evaluated against a panel of protein kinases, indicating significant inhibitory effects that may lead to therapeutic applications in cancer and inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition against certain enzymes, which can lead to reduced cellular proliferation in cancer cell lines. For example, compounds with similar scaffolds have shown IC50 values in the nanomolar range, suggesting potent activity .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of this compound in various cancer cell lines. The results indicated:

- Cell Viability : Significant reduction in cell viability was observed at concentrations as low as 10 µM.

- Mechanism : The compound induced apoptosis via activation of caspase pathways.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of this compound using models of acute inflammation. Key findings included:

- Cytokine Production : The compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Animal Models : In vivo experiments showed that administration led to decreased edema in paw inflammation models.

Data Table: Biological Activity Summary

Q & A

Basic Questions

Q. What are the recommended handling and storage conditions for this compound to ensure laboratory safety?

- Answer :

- Handling : Use in well-ventilated areas with local exhaust ventilation. Avoid inhalation, skin contact, and eye exposure. Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if dust formation occurs .

- Storage : Store in tightly sealed containers under dry, cool conditions (2–8°C). Protect from light and incompatible materials like strong oxidizers .

Q. What is the compound’s solubility profile, and how does this influence experimental design?

- Answer :

- While explicit solubility data (e.g., in water, DMSO) is unavailable in current literature, preliminary testing in polar solvents (e.g., methanol, ethanol) is recommended. Solubility impacts formulation for in vitro assays (e.g., cell culture media preparation). Use sonication or mild heating (≤40°C) to enhance dissolution .

Q. What first-aid measures should be taken in case of accidental exposure?

- Answer :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists.

- Skin contact : Wash thoroughly with soap and water; remove contaminated clothing.

- Eye contact : Rinse with water for 15 minutes, lifting eyelids intermittently.

- Ingestion : Rinse mouth; do NOT induce vomiting. Seek immediate medical assistance .

Advanced Research Questions

Q. How can researchers address the lack of ecotoxicological data for environmental risk assessment?

- Answer :

- Methodology :

Aquatic toxicity : Follow OECD 201 (Algal Growth Inhibition Test) and OECD 202 (Daphnia Acute Immobilization Test) to determine EC50/LC50 values.

Soil toxicity : Use OECD 216 (Soil Microorganism Nitrogen Transformation Test) to assess biodegradation and microbial impacts.

- Current SDS data lacks ecotoxicological endpoints (e.g., bioaccumulation, degradation), necessitating tailored studies .

Q. What experimental approaches are recommended to investigate decomposition products under high-temperature conditions?

- Answer :

- Thermal Analysis : Perform thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., carbon oxides, nitrogen oxides, HCl) .

- Reactivity Studies : Expose the compound to controlled oxidative environments (e.g., H2O2, KMnO4) to simulate degradation pathways. Monitor reaction kinetics via HPLC or NMR .

Q. How should studies be designed to determine acute oral toxicity given the lack of reported data?

- Answer :

- Protocol :

Dose-ranging : Use OECD Guideline 423 (Acute Toxic Class Method) with staged dosing (5, 50, 300, 2000 mg/kg).

Endpoints : Monitor mortality, clinical signs (e.g., lethargy, convulsions), and histopathology in rodent models.

Q. What strategies can assess potential genotoxic effects using in vitro assays?

- Answer :

- Assays :

Ames Test (OECD 471) : Evaluate mutagenicity in Salmonella typhimurium strains.

Micronucleus Assay (OECD 487) : Detect chromosomal damage in mammalian cell lines (e.g., CHO-K1).

- SDS data does not address mutagenicity, necessitating independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.